molecular formula C21H30O3 B136659 16alpha-Hydroxyprogesterone CAS No. 438-07-3

16alpha-Hydroxyprogesterone

Cat. No. B136659
CAS RN: 438-07-3
M. Wt: 330.5 g/mol
InChI Key: LOVNYFVWYTXDRE-RMWFXKKMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16alpha-Hydroxyprogesterone is a hydroxylated metabolite of progesterone, which is a crucial hormone in the regulation of the menstrual cycle and maintenance of pregnancy. It is formed through the action of enzymes on progesterone, and its presence and activity can have significant implications in various physiological and pathological processes.

Synthesis Analysis

The synthesis of 16alpha-hydroxyprogesterone can occur in human tissues, as demonstrated by the conversion of progesterone to 16alpha- and 17alpha-hydroxyprogesterones in the presence of NADPH by the testicular microsomal fraction obtained from patients with prostatic carcinoma . This process is catalyzed by enzymes such as cytochrome P450 3A7 (CYP3A7), which exhibits high catalytic activity for the 16alpha-hydroxylation of estrone, a related steroid hormone .

Molecular Structure Analysis

The molecular structure of 16alpha-hydroxyprogesterone is characterized by the addition of a hydroxyl group at the 16alpha position of the progesterone molecule. This modification can significantly alter the molecule's interaction with various enzymes and receptors within the body. For instance, derivatives like 16alpha,17alpha-cycloalkane derivatives of progesterone show intensive binding to rat serum proteins, indicating that structural changes can affect the hormone's biological activity and its pharmacokinetics .

Chemical Reactions Analysis

16alpha-Hydroxyprogesterone exhibits specific interactions with enzymes related to steroid metabolism. It competitively inhibits the activity of the C-17-C-20 lyase and non-competitively inhibits the activity of the 20alpha-hydroxysteroid dehydrogenase in the testicular microsomal and cytosol fractions, respectively . These interactions suggest that 16alpha-hydroxyprogesterone can influence the production of androgens and other steroids by modulating the activity of key enzymes in steroidogenesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 16alpha-hydroxyprogesterone, such as its hydrophobicity, influence its binding affinity to serum proteins and possibly its distribution within the body . The compound's hydroxylated structure may also affect its solubility and stability, which are important factors in its biological function and potential therapeutic applications.

Scientific Research Applications

1. Biological Significance and Serum Levels as Biochemical Markers

16alpha-Hydroxydehydroepiandrosterone, a precursor of 16alpha-hydroxylated estrogens, is significant in pregnancy. These estrogens are major phenolic steroids in pregnancy, and their serum levels are utilized as biochemical markers for fetal well-being. Elevated levels of 16-hydroxylated estrogens in adults have been linked to cancer risks and autoimmune diseases. The immunomodulatory effect of 16alpha-hydroxydehydroepiandrosterone and other 16-hydroxysteroids is an area of ongoing research, particularly their roles in systemic autoimmune diseases and cancer (Hampl & Stárka, 2000).

2. Application in Breast Tumor Imaging and Radiotherapy

Studies have evaluated bromine-76-labeled progestin 16alpha,17alpha-dioxolane derivatives for breast tumor imaging and radiotherapy. These compounds, synthesized with high specificity for progesterone receptors present in many breast tumors, show potential for early imaging of PR-positive breast tumors. However, they are less suitable for imaging at later times or for radiotherapy, due to fast metabolism and formation of more polar radioactive metabolites (Zhou et al., 2008).

3. Impact on Fetal and Maternal Health

Studies on salivary progesterone and estriol among pregnant women have investigated the impact of 17-alpha-hydroxyprogesterone caproate on salivary hormone concentrations. It was found that the medication does not alter the trajectory of salivary progesterone over pregnancy, but significantly blunts the rise in salivary estriol, indicating an influence on the fetoplacental unit (Klebanoff et al., 2008).

4. Enzymatic Studies and Species Comparisons

Research on baboon cytochrome P450 17alpha-hydroxylase (CYP17) has highlighted the enzyme's role in the biosynthesis of various steroids, including 16alpha-hydroxylated progesterone. Comparative studies between human and baboon CYP17 show significant differences in enzymatic activity, offering insights into the biochemical pathways involving 16alpha-hydroxyprogesterone (Swart et al., 2002).

Safety And Hazards

For safety and hazards information, you may refer to the Safety Data Sheets (SDS) or Material Safety Data Sheets (MSDS) provided by chemical suppliers or databases like PubChem and ECHEMI .

Future Directions

The physiological role of 16alpha-Hydroxyprogesterone remains unclear . More research is needed to understand its role in the human body and its potential applications in medicine .

properties

IUPAC Name

(8S,9S,10R,13S,14S,16R,17R)-17-acetyl-16-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-12(22)19-18(24)11-17-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17+,18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVNYFVWYTXDRE-RMWFXKKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017030
Record name 16alpha-Hydroxyprogesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16alpha-Hydroxyprogesterone

CAS RN

438-07-3
Record name 16α-Hydroxyprogesterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16alpha-Hydroxyprogesterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16.alpha.-Hydroxyprogesterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523249
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 16.alpha.-Hydroxyprogesterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53910
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 16alpha-Hydroxyprogesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16.ALPHA.-HYDROXYPROGESTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7JT9A46EO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16alpha-Hydroxyprogesterone
Reactant of Route 2
Reactant of Route 2
16alpha-Hydroxyprogesterone
Reactant of Route 3
16alpha-Hydroxyprogesterone
Reactant of Route 4
16alpha-Hydroxyprogesterone
Reactant of Route 5
16alpha-Hydroxyprogesterone
Reactant of Route 6
Reactant of Route 6
16alpha-Hydroxyprogesterone

Citations

For This Compound
30
Citations
KH Storbeck, P Swart, D Africander, R Conradie… - Molecular and cellular …, 2011 - Elsevier
The metabolism of progesterone (PROG) by cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) results in the formation of both 17α-hydroxyprogesterone (17-OHPROG) and …
Number of citations: 26 www.sciencedirect.com
D Van Rooyen - 2017 - scholar.sun.ac.za
ABSTRACT: This study describes■ Cytochrome P450 11β-hydroxylase (CYP11B1) and cytochrome P450 aldosterone synthase (CYP11B2) both catalyse the 11β-hydroxylation of …
Number of citations: 2 scholar.sun.ac.za
G Feuer, R Kardish - International Journal of Clinical Pharmacology …, 1975 - europepmc.org
… On the other hand, the administration of 16alpha-hydroxyprogesterone resulted in an increased activity. The contrasting effects of the different steroids on the function of the …
Number of citations: 45 europepmc.org
BP Lisboa, M Strassner, L Nocke-Finck, H Breuer… - …, 1978 - europepmc.org
… After incubation of progesterone, the following metabolites were identified: 11beta-hydroxyprogesterone, 16alpha-hydroxyprogesterone, 17alpha-hydroxyprogesterone, 21-deoxycortisol…
Number of citations: 5 europepmc.org
CW Elsner, B JE, P DL, K AP - 1979 - pascal-francis.inist.fr
Keyword (fr) GESTATION HORMONE STEROIDE SEXUELLE SANG HYDROCORTISONE PERFUSION OESTRIOL PROGESTERONE DEHYDROEPIANDROSTERONE …
Number of citations: 1 pascal-francis.inist.fr
D Dixit - Food Bioscience, 2023 - Elsevier
This study divulges biochemical traits, mineral makeup, and the secondary metabolite outline of the less explored Ochrophyte, Iyengaria stellata (Børgesen) using untargeted metabolite …
Number of citations: 1 www.sciencedirect.com
R Yadav, EM Petrunak, DF Estrada, EE Scott - Molecular and cellular …, 2017 - Elsevier
Cytochrome P450 17A1 (CYP17A1) operates at the core of human steroidogenesis, directing precursors into mineralocorticoids, glucocorticoids, or sex steroids. Although the 17α−…
Number of citations: 39 www.sciencedirect.com
SK Quinney, T Benjamin, X Zheng… - Fetal and pediatric …, 2017 - Taylor & Francis
Introduction: Progesterone is critical for maintaining pregnancy and onset of labor. We evaluated CYP450-mediated progesterone meta-bolism, specifically the contribution of CYP3A …
Number of citations: 12 www.tandfonline.com
HI CALVIN, S LIEBERMAN - FEDERATION …, 1962 - FEDERATION AMER SOC EXP …
Number of citations: 0
CHATTERT. RT, TR FORBES - FEDERATION …, 1973 - FEDERATION AMER SOC EXP …
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.